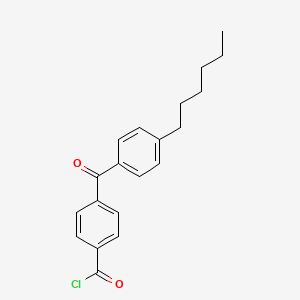

4-(4-Hexylbenzoyl)benzoyl chloride

Description

4-(4-Hexylbenzoyl)benzoyl chloride is a substituted benzoyl chloride featuring a hexyl chain at the para-position of the benzoyl group. Structurally, it consists of two benzoyl moieties linked via a ketone group, with one benzoyl unit substituted with a hexyl chain (C₆H₁₃) and the other activated as an acyl chloride (–COCl). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of polymers, liquid crystals, and pharmaceuticals, where its long alkyl chain enhances solubility in non-polar media .

Synthesis typically involves the reaction of 4-(4-hexylbenzoyl)benzoic acid with thionyl chloride (SOCl₂), yielding the corresponding acyl chloride in high purity (>95%) and good yields (~80%) . Its reactivity stems from the electrophilic carbonyl carbon, enabling facile acylation of nucleophiles such as amines or alcohols.

Properties

CAS No. |

108418-21-9 |

|---|---|

Molecular Formula |

C20H21ClO2 |

Molecular Weight |

328.8 g/mol |

IUPAC Name |

4-(4-hexylbenzoyl)benzoyl chloride |

InChI |

InChI=1S/C20H21ClO2/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(22)17-11-13-18(14-12-17)20(21)23/h7-14H,2-6H2,1H3 |

InChI Key |

OTSKYQKCAKERMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Structural and Physicochemical Properties

4-(4-Hexylbenzoyl)benzoyl chloride is characterized by a biphenyl core substituted with a hexyl chain and two carbonyl chloride groups. Key properties include a molecular weight of 328.833 g/mol , a density of 1.123 g/cm³ , and a boiling point of 458.8°C at atmospheric pressure. Its flash point of 193.1°C underscores the need for controlled handling during synthesis. The compound’s reactivity stems from the electrophilic benzoyl chloride moiety, making it a versatile intermediate for nucleophilic substitutions and condensations.

Primary Synthetic Routes

Friedel-Crafts Acylation Followed by Chlorination

This two-step approach involves the Friedel-Crafts acylation of toluene derivatives to install the hexylbenzoyl group, followed by chlorination to form the acyl chloride.

Step 1: Friedel-Crafts Acylation

4-Hexylbenzoyl chloride reacts with benzene derivatives in the presence of Lewis acids like aluminum chloride (AlCl₃). For example:

$$ \text{C}6\text{H}5\text{COCl} + \text{C}6\text{H}{13}\text{C}6\text{H}4\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}{13}\text{C}6\text{H}4\text{COC}6\text{H}_4\text{COCl} $$

Yields for this step typically range from 70–85%, depending on the stoichiometry of AlCl₃ and reaction temperature (optimized at 0–5°C).

Step 2: Chlorination with Thionyl Chloride (SOCl₂)

The intermediate diacid is treated with excess thionyl chloride under reflux:

$$ \text{C}6\text{H}{13}\text{C}6\text{H}4\text{COC}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{C}6\text{H}{13}\text{C}6\text{H}4\text{COC}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl} $$

This step achieves near-quantitative conversion (>95%) when conducted in anhydrous dichloromethane at 40–50°C.

Direct Chlorination of 4-(4-Hexylbenzoyl)benzoic Acid

A more streamlined method involves direct chlorination of the pre-formed 4-(4-hexylbenzoyl)benzoic acid using oxalyl chloride [(COCl)₂].

Reaction Conditions

- Catalyst : Dimethylformamide (DMF, 1–2 mol%)

- Solvent : Anhydrous tetrahydrofuran (THF) or toluene

- Temperature : 25–30°C (room temperature)

- Time : 12–24 hours

The reaction proceeds via in situ activation of the carboxylic acid to an acyl chloride:

$$ \text{C}6\text{H}{13}\text{C}6\text{H}4\text{COC}6\text{H}4\text{COOH} + (\text{COCl})2 \xrightarrow{\text{DMF}} \text{C}6\text{H}{13}\text{C}6\text{H}4\text{COC}6\text{H}4\text{COCl} + 2\text{CO}2 + \text{HCl} $$

This method, adapted from a patent for analogous compounds, achieves yields of 85–90% with purity exceeding 99% after vacuum distillation.

Ullmann-Type Coupling for Biphenyl Formation

For cases requiring regioselective synthesis, copper-catalyzed Ullmann coupling has been employed.

Protocol Overview

- Starting Materials : 4-Bromohexylbenzene and 4-chlorobenzoyl chloride.

- Catalyst : Copper(I) iodide (CuI, 20 mol%) with N,N’-dimethylethylenediamine (DMEDA, 40 mol%).

- Base : Potassium carbonate (K₂CO₃).

- Solvent : Toluene at 110°C for 24 hours.

The reaction forms the biphenyl backbone before introducing the acyl chloride group:

$$ \text{C}6\text{H}{13}\text{C}6\text{H}4\text{Br} + \text{ClC}6\text{H}4\text{COCl} \xrightarrow{\text{CuI, DMEDA}} \text{C}6\text{H}{13}\text{C}6\text{H}4\text{C}6\text{H}4\text{COCl} + \text{KBr} $$

Yields for this route are moderate (35–50%) due to competing side reactions, necessitating rigorous column chromatography for purification.

Optimization and Side Reaction Mitigation

Catalyst Selection

Solvent Effects

- Polar aprotic solvents (e.g., THF, DMF) improve oxalyl chloride reactivity but may hydrolyze the acyl chloride product.

- Non-polar solvents (e.g., toluene) minimize hydrolysis but require higher temperatures for dissolution.

Industrial-Scale Production Considerations

Cost Efficiency

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + SOCl₂ | 70–85 | 98 | 8–12 hours | Moderate |

| Direct Oxalyl Chloride | 85–90 | >99 | 12–24 hours | High |

| Ullmann Coupling | 35–50 | 95 | 24–48 hours | Low |

Chemical Reactions Analysis

Types of Reactions

4-(4-Hexylbenzoyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: It can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Substituted benzoyl derivatives.

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

4-(4-Hexylbenzoyl)benzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Hexylbenzoyl)benzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of acylated derivatives. This reactivity is utilized in various chemical syntheses and biological studies.

Comparison with Similar Compounds

Structural and Functional Analogues

4-Methylbenzoyl Chloride (CAS 874-60-2)

- Structure : A simple derivative with a methyl group (–CH₃) at the para position.

- Molecular Weight : 154.60 g/mol (vs. 320.84 g/mol for the hexyl derivative).

- Reactivity : The methyl group is electron-donating, slightly reducing the electrophilicity of the acyl chloride compared to the hexyl derivative.

- Applications : Used in pharmaceuticals and pesticides due to its compact structure .

- Physical Properties : Boiling point: ~220°C (at atmospheric pressure), significantly higher than the hexyl derivative’s 143°C (1.3 mmHg) due to reduced steric hindrance .

4-(Trifluoromethyl)benzoyl Chloride (CAS 329-15-7)

- Structure : Contains a trifluoromethyl (–CF₃) group, an electron-withdrawing substituent.

- Molecular Weight : 208.55 g/mol.

- Reactivity : Enhanced electrophilicity due to –CF₃, making it more reactive in acylation reactions than the hexyl derivative.

- Applications : Valued in agrochemicals and fluorinated polymer synthesis .

- Safety : Higher toxicity due to fluorine content; requires stringent handling compared to alkyl-substituted analogues .

4-Benzoylbenzoyl Chloride (CAS 39148-58-8)

- Structure : Features a benzoyl group (–C₆H₅CO–) instead of a hexyl chain.

- Molecular Weight : 244.67 g/mol.

- Reactivity: The absence of an alkyl chain reduces solubility in non-polar solvents but maintains high acylation efficiency.

- Applications : Used in photoactive materials and as a crosslinking agent in polymers .

Substituent Effects on Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Yield (%) | Key Applications |

|---|---|---|---|---|---|

| 4-(4-Hexylbenzoyl)benzoyl chloride | –C₆H₁₃ | 320.84 | 143 (1.3 mmHg) | 80.3 | Liquid crystals, surfactants |

| 4-Methylbenzoyl chloride | –CH₃ | 154.60 | 220 (760 mmHg) | 75.3 | Pharmaceuticals |

| 4-(Trifluoromethyl)benzoyl chloride | –CF₃ | 208.55 | 115 (15 mmHg) | 77.5 | Fluorinated polymers |

| 4-Benzoylbenzoyl chloride | –C₆H₅CO– | 244.67 | 285 (decomposes) | 68.0 | Photochemical research |

Key Observations :

- Alkyl Chains (e.g., –C₆H₁₃) : Improve solubility in organic solvents and reduce melting points but may lower reactivity due to steric effects .

- Electron-Withdrawing Groups (e.g., –CF₃) : Enhance electrophilicity and reaction rates but increase toxicity .

- Aromatic Substituents (e.g., –C₆H₅CO–) : Favor π-π interactions in polymer matrices, useful in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.